![molecular formula C16H20N2O3 B2432850 N-[(1-Methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide CAS No. 2197518-24-2](/img/structure/B2432850.png)
N-[(1-Methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-Methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide is a chemical compound that has been synthesized for scientific research purposes. It has been found to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-[(1-Methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide involves inhibition of certain enzymes, particularly proteases and kinases. The exact mechanism of inhibition is not yet fully understood, but it is believed to involve binding to the active site of the enzyme and interfering with its function.
Efectos Bioquímicos Y Fisiológicos
N-[(1-Methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, particularly breast cancer cells. It has also been found to exhibit anti-inflammatory activity, which may have potential applications in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[(1-Methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide in lab experiments include its potential applications in the development of new drugs for the treatment of various diseases. Its inhibitory activity against certain enzymes makes it a promising candidate for drug development. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on N-[(1-Methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide. These include further studies on its mechanism of action, potential applications in the treatment of various diseases, and development of new drugs based on its structure. Additionally, research on its potential side effects and toxicity is needed to fully evaluate its safety for use in humans.
Conclusion:
In conclusion, N-[(1-Methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide is a chemical compound that has potential applications in the field of medicinal chemistry. Its inhibitory activity against certain enzymes makes it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action, potential applications, and safety for use in humans.
Métodos De Síntesis
The synthesis of N-[(1-Methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide involves a series of chemical reactions. The starting material is 4-aminobenzoic acid, which is converted to its methyl ester by reaction with methanol and sulfuric acid. The resulting methyl ester is then reacted with cyclobutanone in the presence of sodium hydride to form the corresponding cyclobutyl ketone. This ketone is then reacted with methyl magnesium bromide to form the corresponding alcohol, which is then converted to the corresponding tosylate. The tosylate is then reacted with sodium cyanide to form the corresponding nitrile, which is then hydrolyzed to form the final product, N-[(1-Methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide.
Aplicaciones Científicas De Investigación
N-[(1-Methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide has potential applications in the field of medicinal chemistry. It has been found to exhibit inhibitory activity against certain enzymes, such as proteases and kinases, which are involved in various disease processes. It has also been found to have potential anticancer activity, particularly against breast cancer cells.
Propiedades
IUPAC Name |
N-[(1-methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-3-14(19)18-13-7-5-12(6-8-13)15(20)17-11-16(21-2)9-4-10-16/h3,5-8H,1,4,9-11H2,2H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUWAZKCWHIYPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1)CNC(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-methoxycyclobutyl)methyl]-4-(prop-2-enamido)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-fluorobenzyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2432767.png)
![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclopentylacetamide](/img/structure/B2432770.png)
![N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2432771.png)
![3-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(piperidin-1-ylsulfonyl)ethyl]benzamide](/img/structure/B2432772.png)
![(E)-4-(Dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide](/img/structure/B2432774.png)
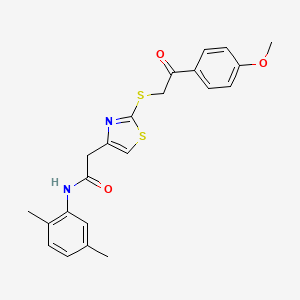
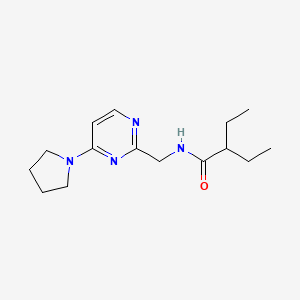
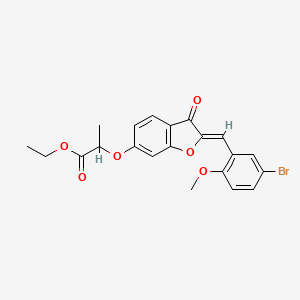
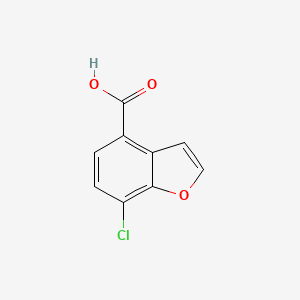
![Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate](/img/structure/B2432781.png)
![Benzyl[1-(pyridin-2-yl)ethyl]amine](/img/structure/B2432784.png)
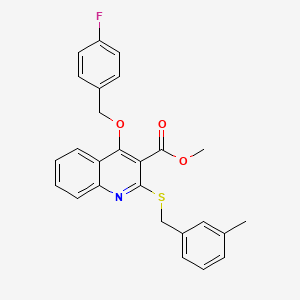
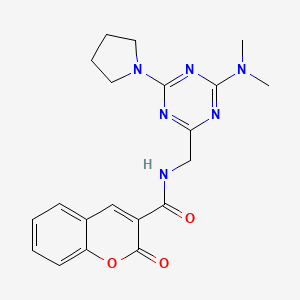
![2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2432790.png)